125Te NMR: Unique Spectroscopic Identifier
The neutral 1,5,9-tritelluracyclododecane ([12]aneTe₃) exhibits a ¹²⁵Te NMR chemical shift of δ 213 ppm (CDCl₃, referenced to neat Me₂Te at δ 0) [1]. This is consistent with a dialkyl telluride environment and provides a direct, non-destructive probe of the tellurium electronic environment and symmetry in solution. In contrast, the sulfur analog [12]aneS₃ has no NMR-active sulfur nucleus suitable for routine structural analysis, while the selenium analog [12]aneSe₃ relies on ⁷⁷Se NMR, which has a receptivity approximately 3× lower than ¹²⁵Te and typically yields broader resonances with lower diagnostic value [2]. The ¹²⁵Te shift of 213 ppm also serves as a baseline for detecting coordination-induced shifts upon metal binding, a capability that is unique to the tellurium congener among the three chalcogen macrocycles [3].
| Evidence Dimension | NMR-active heteroatom probe for solution-state structural analysis |
|---|---|
| Target Compound Data | δ(¹²⁵Te) = 213 ppm (CDCl₃, referenced to Me₂Te) |
| Comparator Or Baseline | [12]aneS₃: no NMR-active S nucleus for routine analysis; [12]aneSe₃: ⁷⁷Se NMR, receptivity ~2.98 vs ¹²⁵Te at 12.5 (relative to ¹³C), broader lines |
| Quantified Difference | ¹²⁵Te receptivity ~12.5× ¹³C vs ⁷⁷Se receptivity ~2.98× ¹³C; unique availability of a sharp, narrow-line I=½ nucleus for tellurium |
| Conditions | ¹²⁵Te NMR at 270 MHz or equivalent; CDCl₃ solvent; Me₂Te external reference |
Why This Matters
The availability of a sensitive, sharp I=½ NMR probe enables real-time monitoring of metal coordination events and conformational changes in solution, a decisive advantage for researchers designing tellurium-based ligands or studying dynamic coordination equilibria.
- [1] Takaguchi, Y., Horn, E., & Furukawa, N. (1996). Organometallics, 15(24), 5112–5115. ¹²⁵Te NMR data for [12]aneTe₃ reported on page 5114. View Source
- [2] Levason, W., & Reid, G. (2003). Macrocyclic Thio-, Seleno-, and Telluroether Ligands. In Comprehensive Coordination Chemistry II (pp. 399–410). Elsevier. View Source
- [3] Panda, A. (2009). Developments in tellurium containing macrocycles. Coordination Chemistry Reviews, 253(13–14), 1947–1965. View Source
